Cas no 1203239-99-9 (1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a tetrahydroquinoline scaffold linked to a dimethoxyphenyl group via a urea bridge, offering a versatile framework for further modifications. The compound's key advantages include its ability to serve as a precursor for bioactive molecules, particularly in the development of kinase inhibitors or receptor modulators. The presence of the propanoyl and methoxy substituents enhances its binding affinity and metabolic stability, making it a promising candidate for structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility for research purposes.
1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea structure
1203239-99-9 structure
Product Name:1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS No:1203239-99-9
MF:C21H25N3O4
MW:383.440905332565
CID:5763143
Update Time:2025-05-23

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
    • 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
    • Inchi: 1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26)
    • InChI Key: LNBOINYBXQLDQP-UHFFFAOYSA-N
    • SMILES: N(C1=CC(OC)=CC(OC)=C1)C(NC1=CC2=C(C=C1)CCCN2C(=O)CC)=O

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Additional information on 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Introduction to 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS No: 1203239-99-9)

The compound 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, identified by its CAS number 1203239-99-9, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of both a dimethoxyphenyl moiety and a tetrahydroquinoline scaffold suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel scaffolds in drug discovery has been instrumental in overcoming resistance and enhancing efficacy. The tetrahydroquinoline core is well-documented for its role in various pharmacological activities, including anti-inflammatory and anticancer properties. When combined with the urea functional group and an acylated side chain, the compound exhibits enhanced binding affinity and selectivity. This structural design aligns with the current trend toward rational drug design, where molecular optimization is driven by computational modeling and high-throughput screening.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. The dimethoxyphenyl group can serve as a hydrogen bond acceptor or donor, facilitating interactions with protein surfaces. Additionally, the acylated tetrahydroquinoline ring can engage in hydrophobic interactions, further stabilizing the binding pocket. Such features are critical for designing molecules that can effectively disrupt disease pathways without off-target effects.

Recent studies have highlighted the importance of bioisosterism in drug design. By replacing one functional group with another while maintaining similar steric and electronic properties, researchers can fine-tune the pharmacokinetic profile of a molecule. In the case of 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, the substitution of a hydrogen atom with an acetyl group introduces additional conformational flexibility while preserving the overall scaffold integrity. This modification has been shown to improve solubility and metabolic stability.

The compound’s potential applications extend to several therapeutic areas. For instance, its structural motifs are reminiscent of known bioactive molecules that target kinases and other signaling proteins implicated in cancer progression. Preclinical studies have suggested that derivatives of this class exhibit inhibitory activity against multiple kinases, making them attractive candidates for further development. Moreover, the presence of urea groups often enhances binding affinity due to their ability to form multiple hydrogen bonds with biological targets.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and automated purification protocols have streamlined the synthesis process, allowing for rapid exploration of structural analogs. This efficiency is crucial for high-throughput screening programs aimed at identifying lead compounds with optimal pharmacological profiles.

The role of computational chemistry in modern drug discovery cannot be overstated. Molecular docking simulations have been employed to predict how this compound might interact with various biological targets. These simulations provide insights into binding modes and affinity predictions, which guide experimental efforts toward optimizing potency and selectivity. The integration of experimental data with computational models has accelerated the pace at which novel therapeutics are developed.

Given its promising preclinical data and well-defined structural features, 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea represents a valuable asset in medicinal chemistry research. Further investigation into its mechanism of action and pharmacokinetic properties will be essential to determine its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved efficacy and safety profiles.

The development of new drugs remains a cornerstone of modern medicine, addressing unmet needs across various disease states. Compounds like this one exemplify the ingenuity behind contemporary drug discovery strategies—combining structural innovation with biological insight to create molecules that can make a meaningful impact on patient care. As research progresses, it is anticipated that more derivatives will emerge from this chemical scaffold, offering new hope for treating complex diseases.

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